Dimethyl Pentadecanedioate
Overview
Description
Preparation Methods
Dimethyl Pentadecanedioate can be synthesized through several methods. One common synthetic route involves the esterification of pentadecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts can enhance the esterification process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Dimethyl Pentadecanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield pentadecanediol when treated with reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl Pentadecanedioate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and specialty chemicals.
Biology: It serves as a model compound in studies of lipid metabolism and enzymatic reactions involving ester bonds.
Medicine: Research has explored its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: It is utilized in the production of lubricants, plasticizers, and surfactants, owing to its chemical stability and favorable physical properties
Mechanism of Action
The mechanism by which Dimethyl Pentadecanedioate exerts its effects varies depending on its application. In chemical reactions, it typically acts as a substrate that undergoes transformation through catalytic processes. In biological systems, it may interact with enzymes that catalyze the hydrolysis of ester bonds, leading to the formation of pentadecanedioic acid and methanol .
Comparison with Similar Compounds
Dimethyl Pentadecanedioate can be compared with other similar compounds such as:
Dimethyl Hexadecanedioate: This compound has a similar structure but with a longer carbon chain, which can affect its physical properties and reactivity.
Dimethyl Dodecanedioate: With a shorter carbon chain, this compound may exhibit different solubility and melting point characteristics.
Dimethyl Octadecanedioate: Another similar compound with an even longer carbon chain, used in similar applications but with distinct properties due to its increased molecular weight.
This compound is unique in its balance of chain length and functional groups, making it suitable for a variety of applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
dimethyl pentadecanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-20-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)21-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJBOCIXHISNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465219 | |
Record name | Dimethyl Pentadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36575-82-3 | |
Record name | Dimethyl Pentadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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